{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate
Overview
Description
“{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate” is a compound with the CAS Number: 1421457-35-3 . It has a molecular weight of 281.29 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H9N3O3S.H2O/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7;/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17);1H2
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 281.29 . The InChI code provides information about its molecular structure .Scientific Research Applications
Antimycobacterial Activity : A study by Mamolo et al. (2003) demonstrated that derivatives of {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid exhibited in vitro antimycobacterial activity against strains of Mycobacterium tuberculosis (Mamolo et al., 2003).
Antihypertensive α-Blocking Agents : In a study by Abdel-Wahab et al. (2008), it was found that certain derivatives of the compound showed good antihypertensive α-blocking activity with low toxicity, suggesting its potential as a treatment for hypertension (Abdel-Wahab et al., 2008).
High Luminescence Properties : Grummt et al. (2007) studied substituted variants of the compound, finding that they exhibited high luminescence, which could be useful for metal sensing and as laser dyes (Grummt et al., 2007).
Antifungal Activity : Doležel et al. (2009) prepared derivatives of rhodanine-3-acetic acid, closely related to the compound , and found that some exhibited strong antifungal effects against various Candida species (Doležel et al., 2009).
Catalytic Applications : A study by Moosavi-Zare et al. (2016) introduced acetic acid functionalized pyridinium salt derivatives for the synthesis of pyranopyrazole derivatives, indicating the compound's potential in catalytic applications (Moosavi-Zare et al., 2016).
Antimicrobial Activities : Bayrak et al. (2009) synthesized novel triazoles starting from isonicotinic acid hydrazide, closely related to the compound, and evaluated their antimicrobial activities, showing potential in this field (Bayrak et al., 2009).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with a variety of molecular targets .
Mode of Action
Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific interactions between this compound and its targets, leading to these effects, remain to be elucidated.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that environmental conditions can significantly impact the activity and stability of chemical compounds .
Properties
IUPAC Name |
2-[2-(pyridine-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S.H2O/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7;/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVZYTZORMQDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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